N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-15-7-9-25(10-8-15)22(28)13-26-12-19(17-5-3-4-6-18(17)26)30-14-21(27)23-20-11-16(2)29-24-20/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDWEMNLSZRQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure indicates the presence of an oxazole ring, an indole moiety, and a sulfanyl group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular mechanisms and potential therapeutic applications.
Key Findings
- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, the indole moiety is known to interact with multiple protein targets involved in cancer progression .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for cellular function. Studies have shown that related compounds can inhibit protein kinases like JAK3, which are implicated in various cancers and autoimmune diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against specific pathogens. The presence of the oxazole ring is often associated with enhanced antimicrobial activity due to its ability to interact with bacterial enzymes .
The mechanisms through which this compound exerts its biological effects include:
- Signal Transduction Modulation : The compound may modulate signal transduction pathways by acting on receptors or enzymes that regulate cell proliferation and apoptosis.
- Inhibition of Protein Kinases : By inhibiting kinases such as JAK3, the compound could disrupt pathways critical for cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study A | Reported significant inhibition of cancer cell lines with IC50 values in the low nanomolar range for similar indole derivatives. |
| Study B | Demonstrated antimicrobial effects against Gram-positive bacteria, with a focus on the role of the oxazole ring in enhancing efficacy. |
| Study C | Investigated the pharmacokinetics and bioavailability of related compounds, suggesting favorable profiles for therapeutic use. |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 325.41 g/mol. Its structure features a 5-methyl-1,2-oxazole moiety linked to a sulfanyl group and an indole derivative, which contributes to its unique biological properties.
Research indicates that compounds with similar structural characteristics exhibit a range of biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound class:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
